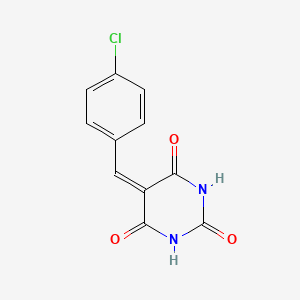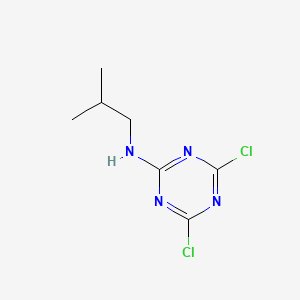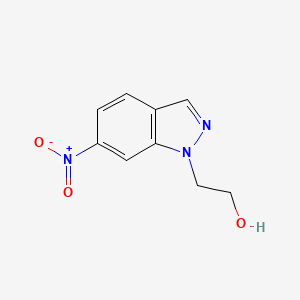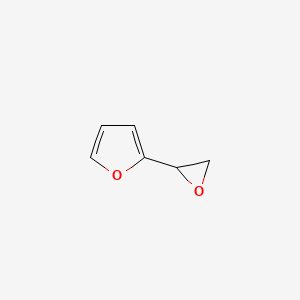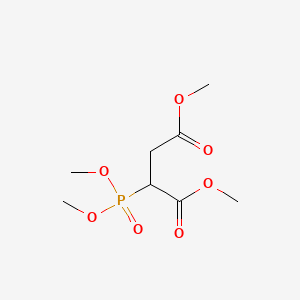
Dimethyl (dimethoxyphosphinyl)succinate
概要
説明
Dimethyl (dimethoxyphosphinyl)succinate is a chemical compound with the molecular formula C8H15O7P . It has an average mass of 254.174 Da and a monoisotopic mass of 254.055542 Da .
Synthesis Analysis
The synthesis of dimethyl succinate has been analyzed in several studies . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . The esterification of succinic acid to form dimethyl succinate has been considered .Molecular Structure Analysis
The molecular structure of Dimethyl (dimethoxyphosphinyl)succinate is well-defined . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Physical And Chemical Properties Analysis
Dimethyl (dimethoxyphosphinyl)succinate has a density of 1.2±0.1 g/cm3, a boiling point of 332.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 168.4±45.4 °C .科学的研究の応用
Synthesis and Chemical Reactions
A significant application area of dimethyl (dimethoxyphosphinyl)succinate is in the synthesis of various chemical compounds. For instance, it is used in a stereoselective synthesis process to create specific substituents through a one-pot, three-component reaction, demonstrating high yield and selectivity in product formation (Khalili, 2015). Similarly, its involvement in the reaction with naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites leads to the production of stable dimethyl oxa-2 lambda 5-phosphaphenanthrene derivatives and other related compounds, showcasing its utility in generating complex organic structures (Yavari, Anary‐Abbasinejad, & Hossaini, 2003).
Green Chemistry and Bio-Based Processes
In the realm of green chemistry, dimethyl (dimethoxyphosphinyl)succinate serves as a building block for developing environmentally friendly processes. For example, it plays a crucial role in the green upgrading of succinate to dimethyl succinate via O-alkylation, integrating well with fermentative production and showcasing an innovative approach to bio-based chemical synthesis that minimizes waste (López-Garzón, Wielen, & Straathof, 2014). This underscores its potential in sustainable industrial applications and its contribution to circular economy principles.
Material Science and Excipients
Dimethyl (dimethoxyphosphinyl)succinate's versatility extends to material science, where it contributes to the development of novel excipients. The preparation of N-succinyl-chitosan and its characterization reveal valuable physical-chemical properties for potential pharmaceutical and biomedical applications, highlighting the compound's role in enhancing drug delivery systems (Yan et al., 2006).
Energy and Biofuels
The compound's utility is also evident in energy research, particularly in the synthesis of bio-based platform chemicals. Its application in processes aimed at converting biomass derivatives into dimethyl succinate underlines its importance in biofuel production and renewable energy resources, offering a pathway to more sustainable energy solutions (He et al., 2021).
作用機序
The mechanism of action of Dimethyl (dimethoxyphosphinyl)succinate is not well understood . It is thought to involve the degradation of dimethyl fumarate to its active metabolite monomethyl fumarate (MMF), which then up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
特性
IUPAC Name |
dimethyl 2-dimethoxyphosphorylbutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O7P/c1-12-7(9)5-6(8(10)13-2)16(11,14-3)15-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAMILCIMHCDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950562 | |
| Record name | Dimethyl 2-(dimethoxyphosphoryl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (dimethoxyphosphinyl)succinate | |
CAS RN |
2788-26-3 | |
| Record name | 1,4-Dimethyl 2-(dimethoxyphosphinyl)butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (dimethoxyphosphinyl)succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-(dimethoxyphosphoryl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (dimethoxyphosphinyl)succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

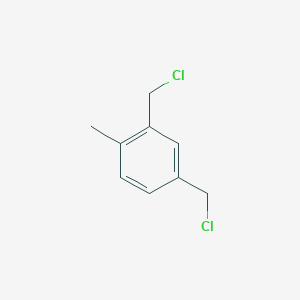


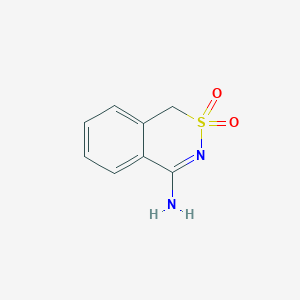

![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)
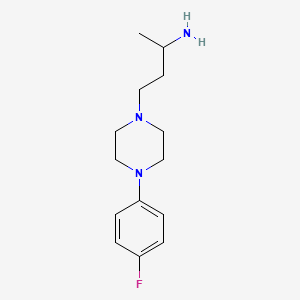
![N-[(acetylamino)-3-pyridylmethyl]acetamide](/img/structure/B3050618.png)
